4-Dimethylamino-N-benzylcathinone is classified as a new psychoactive substance. It has been synthesized for research purposes, particularly in the fields of pharmacology and toxicology. Its classification under the broader category of synthetic cathinones places it alongside other substances that have stimulant effects, akin to those of amphetamines.
The synthesis of 4-Dimethylamino-N-benzylcathinone typically involves several steps, including the preparation of key intermediates. One common method starts with the reaction of 4-amino-N,N-dimethylbenzylamine with appropriate aldehydes or ketones, followed by reductive amination techniques.
The molecular formula of 4-Dimethylamino-N-benzylcathinone is CHNO, and its molecular weight is approximately 270.37 g/mol. The structural representation includes:
The compound exhibits a typical cathinone structure with a ketone functional group at the beta position relative to the amino group.
4-Dimethylamino-N-benzylcathinone can undergo various chemical reactions typical for amines and ketones:
The mechanism of action for 4-Dimethylamino-N-benzylcathinone primarily involves its interaction with monoamine transporters:
4-Dimethylamino-N-benzylcathinone (hydrochloride) exhibits several notable physical and chemical properties:
The primary applications of 4-Dimethylamino-N-benzylcathinone are found in research settings:
4-Dimethylamino-N-benzylcathinone (hydrochloride) is a tertiary amine synthetic cathinone characterized by two distinct structural modifications: a para-dimethylamino substituent on the phenyl ring and an N-benzyl group on the amino nitrogen. This places it within the N-alkylated cathinone subclass, distinguished from simpler secondary amine cathinones like mephedrone or methylone. The compound's molecular formula is C₁₈H₂₃ClN₂O, with a molecular weight of 318.84 g/mol, and it carries the CAS registry number 2740524-43-8 [4] [6]. Its hydrochloride salt form enhances stability and solubility, consistent with typical synthetic cathinone formulations encountered in forensic and research contexts [1] [4].
Chemically, the compound diverges from classical stimulant cathinones through its dual modification pattern. The dimethylamino group (-N(CH₃)₂) at the para position increases electron donation to the aromatic system, potentially altering receptor binding kinetics. Simultaneously, the bulky N-benzyl moiety replaces the smaller methyl or ethyl groups common in first-generation cathinones, creating steric and electronic effects that may impact neurotransmitter transporter affinity [2] [6]. Vendor documentation explicitly categorizes it as an "analytical reference standard" for forensic identification, acknowledging its structural relationship to controlled cathinones [6].
Table 1: Molecular Features of 4-Dimethylamino-N-benzylcathinone vs. Representative Cathinones
| Compound | Molecular Formula | Molecular Weight (g/mol) | N-Substituent | Ring Substituent | Salt Form |
|---|---|---|---|---|---|
| 4-Dimethylamino-N-benzylcathinone | C₁₈H₂₃ClN₂O | 318.84 | Benzyl | 4-Dimethylamino | Hydrochloride |
| Cathinone (natural) | C₉H₁₁NO | 149.19 | Methyl | None | Free base |
| Mephedrone (4-MMC) | C₁₁H₁₅NO | 177.24 | Methyl | 4-Methyl | Hydrochloride |
| MDPV | C₁₆H₂₁NO₃ | 275.35 | Pyrrolidinyl | 3,4-Methylenedioxy | Hydrochloride |
Within the cathinone taxonomy, this compound occupies a niche as a designer analog rather than a pharmaceutical derivative. Unlike bupropion (a dimethylamino cathinone with clinical use) or pyrovalerone (a pyrrolidinyl cathinone formerly medicinal), 4-Dimethylamino-N-benzylcathinone lacks documented therapeutic application [2] [7]. Its closest structural relatives are illicit N-benzyl cathinones like N-benzylpentedrone, positioning it within emerging trends favoring sterically hindered nitrogen substituents to evade detection and regulation [5] [7].
4-Dimethylamino-N-benzylcathinone (hydrochloride) surfaced in forensic and research chemical markets during the post-2020 proliferation phase of synthetic cathinones. Its emergence aligns with a broader trend of nitrogen-modified cathinones designed to circumvent legislative controls on earlier generations like mephedrone and MDPV [5] [6]. While precise first-detection dates remain unpublicized, analytical reference materials became commercially available through specialized vendors such as MedChemExpress and Bertin Bioreagent by the early 2020s [4] [6]. Vendor listings explicitly market it for "research and forensic applications," reflecting its primary circulation within controlled scientific supply chains rather than open recreational markets [4] [6].
The compound's appearance coincides with a surge in structurally complex cathinones documented in international databases. Between 2019–2022, at least 29 novel cathinones were identified in global drug surveillance systems, with N-alkyl chain extensions and aromatic substitutions being dominant design strategies [5]. Unlike mass-market cathinones (e.g., mephedrone), 4-Dimethylamino-N-benzylcathinone has not been linked to widespread intoxication reports or seizures. Its detection has primarily occurred through proactive forensic monitoring of online vendors rather than clinical or law enforcement encounters [5] [6].
Table 2: Timeline of Key Events in the Compound’s Emergence
| Year | Event | Source Region/Context |
|---|---|---|
| ~2020 | Commercial availability as analytical reference standard | Online research chemical vendors [4] [6] |
| 2021–2022 | Inclusion in forensic substance libraries for NPS identification | European toxicology networks [5] |
| Post-2020 | Emergence within the broader trend of N-benzyl and dimethylamino cathinone analogs | Global NPS reports [5] |
Bertin Bioreagent notes territorial restrictions for this compound, selling it exclusively in France and only to "licensed controlled substance laboratories and qualified academic institutions" [6]. This distribution pattern suggests regulatory awareness of its psychoactive potential and parallels marketing approaches for other controlled substance analogs. The compound’s persistence in vendor catalogs despite these restrictions highlights challenges in global NPS supply chain control [5] [6].
The structural architecture of 4-Dimethylamino-N-benzylcathinone (hydrochloride) exemplifies deliberate molecular diversification to bypass controlled substance legislation. Its N-benzyl group differentiates it from Class B cathinones in the UK Misuse of Drugs Act 1971, which typically regulate N-methyl or N-ethyl derivatives [3] [7]. Similarly, the para-dimethylamino substitution contrasts with common controlled ring modifications (e.g., 4-methyl in mephedrone or 3,4-methylenedioxy in methylone) [3] [7]. These modifications exploit limitations in generic definition frameworks used in many jurisdictions. For instance, the UK’s cathinone generic control covers ring-substituted compounds with nitrogen substitutions of up to C₆ alkyl chains but does not explicitly encompass N-aromatic alkyl groups like benzyl [7].
In the United States, the compound avoids listing under the Federal Controlled Substances Act. Alabama’s Schedule I specifically enumerates cathinones like mephedrone (4-methylmethcathinone), methylone, and MDPV, but lacks provisions for N-benzyl-dimethylamino variants [3]. This legislative gap enables continued legal distribution for "research purposes," with vendors explicitly noting territorial sales restrictions due to its status as a "controlled substance analog" in some regions [4] [6].
Table 3: Legislative Status Relative to Controlled Cathinones
| Legislative Framework | Controlled Cathinones | Status of 4-Dimethylamino-N-benzylcathinone |
|---|---|---|
| UK Misuse of Drugs Act (1971) | N-alkyl (C₁–C₆) cathinones with ring substitutions | Not explicitly covered by generic definition [7] |
| Alabama Schedule I (2024) | 4-MMC, methylone, MDPV, 3-FMC, 4-FMC | Not listed as controlled substance [3] |
| US Federal Analog Act | Schedule I/II cathinone derivatives | Potential analog if marketed for human consumption |
The compound persists in a regulatory gray zone facilitated by its primary distribution as an analytical reference material. Vendors emphasize its intended use "for research only" and explicitly state "we do not sell to patients" [4] [6]. This positioning leverages exemptions for scientific reagents while acknowledging its structural and likely pharmacological similarity to scheduled substances. International forensic databases classify it as a "monitored compound" rather than a controlled one, reflecting ongoing jurisdictional assessments of its abuse potential [5] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6